molecular formula C15H23N3O2 B3195271 Tert-butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate CAS No. 892492-27-2

Tert-butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate

Cat. No. B3195271
CAS RN: 892492-27-2
M. Wt: 277.36 g/mol
InChI Key: BSRGWRWJTVQBSC-UHFFFAOYSA-N
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Description

Tert-butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential use in drug development. This compound belongs to the class of piperidine carboxylates and has a molecular formula of C16H25N3O2. In

Mechanism of Action

Tert-butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate acts as a modulator of specific receptors in the body. It has been shown to interact with the nicotinic acetylcholine receptor, which is involved in the regulation of neurotransmitter release and synaptic transmission. By modulating this receptor, tert-butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate may have neuroprotective effects and improve cognitive function.
Biochemical and Physiological Effects
Studies have shown that tert-butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate has various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, it has been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using tert-butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate in lab experiments is its specificity for certain receptors in the body. This allows for targeted studies and reduces the risk of off-target effects. However, one limitation is that the compound may have poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of tert-butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to explore its potential use in cancer therapy and to investigate its mechanism of action in inhibiting tumor growth. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of the compound in aqueous solutions.

Scientific Research Applications

Tert-butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate has potential applications in drug development due to its ability to interact with specific receptors in the body. It has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, it has been investigated for its potential use in cancer therapy.

properties

IUPAC Name

tert-butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)11-6-8-18(9-7-11)13-5-4-12(16)10-17-13/h4-5,10-11H,6-9,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRGWRWJTVQBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)C2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677528
Record name tert-Butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate

CAS RN

892492-27-2
Record name tert-Butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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